molecular formula C16H17N3O3 B4231557 3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione

3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione

Cat. No.: B4231557
M. Wt: 299.32 g/mol
InChI Key: VHUKMDNJWNRRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as BZP, this compound has shown promising results in various studies, indicating its potential use in various fields.

Mechanism of Action

The exact mechanism of action of 3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the GABA-A receptor, which is an important neurotransmitter receptor in the brain. It is thought to enhance the activity of the GABA-A receptor, leading to its various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant effects, which may be due to its ability to enhance the activity of the GABA-A receptor. It has also been shown to have anxiolytic and sedative effects, which may be due to its ability to enhance the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, and its biological effects are well understood. It is also relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations is that its exact mechanism of action is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several future directions for the study of 3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective treatments for various neurological disorders. Another potential direction is the study of its potential use in the treatment of other diseases, such as cancer. Additionally, further research may be needed to determine the optimal dosage and administration of the compound for various applications.

Scientific Research Applications

3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety.

Properties

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14-9-12(15(21)18-14)19-7-5-10(6-8-19)16-17-11-3-1-2-4-13(11)22-16/h1-4,10,12H,5-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUKMDNJWNRRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C4CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794359
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione
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3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione
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3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione
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3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione
Reactant of Route 5
3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione
Reactant of Route 6
3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione

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